4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C7H9ClN2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science . This compound is characterized by the presence of a chloro group at the 4th position, an isopropyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group into the pyrazole ring. This reaction typically involves the treatment of 1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . Another method involves the use of bis(trichloromethyl)carbonate in DMF instead of the traditional POCl3-DMF system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Chloro-1-isopropyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The presence of the chloro and aldehyde groups allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity . The pyrazole ring itself is known to interact with various biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole, 4-chloro-
Uniqueness
4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3 |
InChI Key |
SPMZELFKJBNXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)C=O |
Origin of Product |
United States |
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